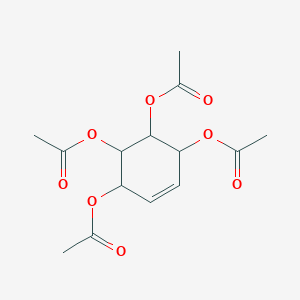
(4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate is an organic compound with a complex structure that includes multiple acetoxy groups attached to a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate typically involves the acetylation of cyclohexene derivatives. One common method is the reaction of cyclohex-2-en-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups, resulting in the formation of the triacetate compound.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
(4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of aqueous acids or bases to yield the corresponding cyclohexene triol and acetic acid.
Oxidation: Oxidative cleavage of the double bond in the cyclohexene ring can be achieved using oxidizing agents such as potassium permanganate or ozone, leading to the formation of diacetoxycyclohexane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, where nucleophiles such as amines or thiols replace the acetoxy groups to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide, reflux conditions.
Oxidation: Potassium permanganate in acidic medium, ozone in the presence of a solvent like dichloromethane.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: Cyclohex-2-en-1,4,5,6-tetrol and acetic acid.
Oxidation: Diacetoxycyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for the construction of various organic compounds.
Biology
The compound’s derivatives have potential applications in biological research, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. Its acetoxy groups can be modified to create probes for investigating biological processes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit bioactivity that can be harnessed for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its acetoxy groups can be utilized in polymer chemistry to create functionalized polymers with specific properties.
作用機序
The mechanism of action of (4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate involves its interaction with various molecular targets. The acetoxy groups can undergo hydrolysis
特性
IUPAC Name |
(4,5,6-triacetyloxycyclohex-2-en-1-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXNPDYWUANMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
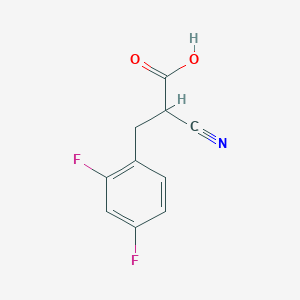
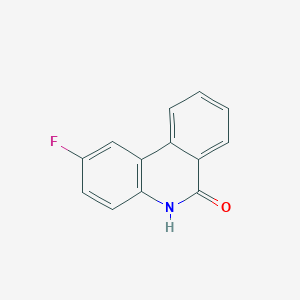


![N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide](/img/structure/B12292851.png)
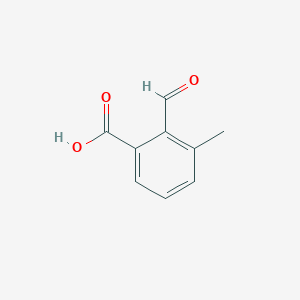

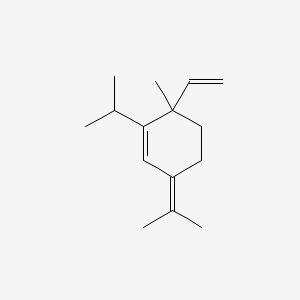
![2,2-Bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B12292877.png)
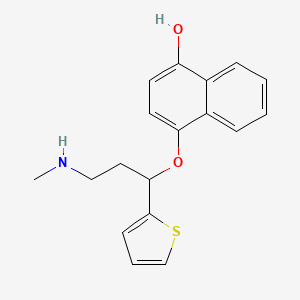
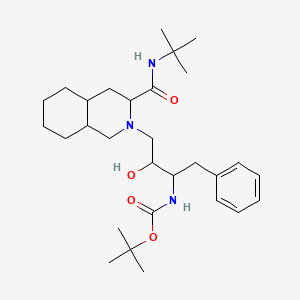
![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)
